2-Ethyloxetan-3-amine
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Overview
Description
2-Ethyloxetan-3-amine is a chemical compound with the molecular formula C5H11NO It is a derivative of oxetane, a four-membered cyclic ether, and contains an amine group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyloxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the ethyl and amine groups. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the synthesis can start from 3-chloropropyl acetate, which undergoes cyclization in the presence of potassium hydroxide at elevated temperatures .
Another approach involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(oxetan-3-ylidene)acetates to yield the target oxetane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethyloxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the oxetane ring under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro or oxide derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of ring-opened or ring-expanded products.
Scientific Research Applications
2-Ethyloxetan-3-amine has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Industry: It is used in the synthesis of polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Ethyloxetan-3-amine involves its interaction with molecular targets through its amine group and oxetane ring. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates . These interactions and reactions contribute to the compound’s effects in different applications.
Comparison with Similar Compounds
Similar Compounds
3-Aminooxetane: Similar structure but lacks the ethyl group.
3-Nitrooxetane: Contains a nitro group instead of an amine group.
3,3-Dimethyloxetane: Contains two methyl groups instead of an ethyl and amine group.
Uniqueness
2-Ethyloxetan-3-amine is unique due to the presence of both an ethyl group and an amine group on the oxetane ring.
Biological Activity
2-Ethyloxetan-3-amine is a compound belonging to the oxetane family, which has garnered interest due to its potential biological activities. This article delves into its mechanisms of action, biochemical interactions, and implications for therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the chemical formula C5H11NO and features a three-membered oxetane ring. This structure is significant as it influences the compound's reactivity and interaction with biological systems.
Target Interactions
Oxetanes like this compound can interact with various biological targets, including enzymes and receptors, leading to modulation of cellular functions. Notably, these compounds can undergo ring-opening reactions , which are crucial for their biological activity.
Biochemical Pathways
Research indicates that this compound may influence several key biochemical pathways:
- Oxidative Stress Response : The compound appears to modulate pathways associated with oxidative stress, potentially offering protective effects against cellular damage.
- Metabolic Regulation : It has been shown to interact with metabolic enzymes, influencing metabolic pathways critical for cellular energy homeostasis.
Cellular Effects
This compound has demonstrated significant effects on cellular processes:
- Gene Expression Modulation : Studies indicate that this compound can alter the expression of genes involved in stress responses and metabolism.
- Enzyme Interaction : It has been observed to inhibit cytochrome P450 enzymes, which play a pivotal role in drug metabolism and detoxification processes.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it is relatively stable under physiological conditions. Its distribution within biological systems is facilitated by binding to proteins such as albumin, enhancing its transport to various tissues.
Laboratory Studies
In laboratory settings, the stability and activity of this compound have been assessed under various conditions:
- Stability Tests : The compound remains stable over time with minimal degradation under standard laboratory conditions.
- Dosage Effects : In animal models, low doses have shown minimal toxicity while effectively modulating metabolic pathways.
Comparative Analysis
A comparative analysis of this compound with other similar compounds reveals its unique properties:
Compound Name | Biological Activity | Key Mechanism |
---|---|---|
This compound | Modulates oxidative stress | Inhibition of cytochrome P450 |
N-Ethyloxetan-3-amine | Interacts with metabolic enzymes | Ring-opening reactions |
Properties
Molecular Formula |
C5H11NO |
---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
2-ethyloxetan-3-amine |
InChI |
InChI=1S/C5H11NO/c1-2-5-4(6)3-7-5/h4-5H,2-3,6H2,1H3 |
InChI Key |
AFYRRCGKSMWZQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CO1)N |
Origin of Product |
United States |
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